molecular formula C11H9F5O2 B7997219 3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone

3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone

Cat. No.: B7997219
M. Wt: 268.18 g/mol
InChI Key: DRCCPFUHTUEDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone is a fluorinated organic compound known for its unique chemical properties. It is a clear, pale liquid with a molecular weight of 268.18 g/mol . This compound is utilized in various research and industrial applications due to its high purity and versatility.

Preparation Methods

The synthesis of 3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the propoxy group is replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its fluorinated and propoxy groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone can be compared with other fluorinated acetophenones, such as:

    2,2,2-Trifluoroacetophenone: Lacks the propoxy group, making it less versatile in certain applications.

    4’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of a propoxy group, leading to different chemical reactivity and applications.

    2,2,2,4’,5’-Pentafluoroacetophenone: Similar structure but without the propoxy group, affecting its physical and chemical properties.

The uniqueness of 3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone lies in its combination of fluorinated and propoxy groups, which confer distinct reactivity and application potential .

Properties

IUPAC Name

1-(3,4-difluoro-5-propoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-3-18-8-5-6(4-7(12)9(8)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCPFUHTUEDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.